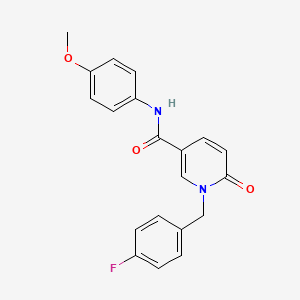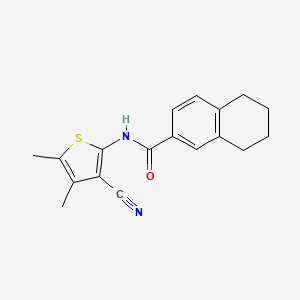
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a derivative of tetrahydronaphthalene with potential applications in various fields such as chemosensing and pharmacology. While the provided papers do not directly discuss this specific compound, they do provide insights into similar naphthalene derivatives and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves catalytic hydrogenation and acylation reactions. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives are synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides are selectively synthesized from cyanonaphthamides by catalytic hydrogenation . These methods suggest that the compound of interest could also be synthesized through similar pathways involving acylation and hydrogenation steps.
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often characterized by X-ray single crystallography, which reveals solid-state properties such as hydrogen bonding interactions . These interactions can also be examined in the solution phase through UV-Vis absorption and NMR analyses. The molecular structure is crucial for the compound's function, as seen in the colorimetric sensing of fluoride anions by a related benzamide derivative, which relies on an intramolecular charge transfer mechanism .
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions to form new compounds with different functional groups. For example, cyanopyridones can be treated with phosphorous pentasulfide to afford thioxopyridine derivatives, which can further react to form ester derivatives or undergo condensation with hydrazine hydrate to yield pyrazolopyridine derivatives . These reactions demonstrate the versatility of naphthalene derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives, such as their anticoagulant effects, are often evaluated through in vitro screening methods like the activated partial thromboplastin time and the prothrombin time . Additionally, the antioxidant activity of these compounds can be assessed through scavenging potency tests, with some derivatives showing higher potency than ascorbic acid . These properties are indicative of the potential therapeutic applications of naphthalene derivatives.
Applications De Recherche Scientifique
Chemoselective Synthesis and Anticoagulant Screening
Researchers Nguyen and Ma (2017) reported on the chemoselective synthesis of N-[(Aminoalkyl)phenyl]-1-naphthamides and related compounds, followed by screening for anticoagulant effects in human plasma. Their findings indicate the potential of these compounds in anticoagulation therapy (Nguyen & Ma, 2017).
Antimycobacterial Activity
Goněc et al. (2016) synthesized a series of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and evaluated them for antimycobacterial activity. Some compounds showed activity comparable to or higher than rifampicin, a standard antimycobacterial drug (Goněc et al., 2016).
Sigma Receptor Affinity and Antiproliferative Activity
Berardi et al. (2005) examined the sigma-subtype affinities of various derivatives, including N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives. Their study revealed that some compounds demonstrated antiproliferative activity in rat C6 glioma cells, suggesting a role in tumor research and therapy (Berardi et al., 2005).
Antineoplastic and Antimonoamineoxidase Properties
Markosyan et al. (2010) synthesized a variety of benzothiophene derivatives and studied their antineoplastic and antimonoamineoxidase properties. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Markosyan et al., 2010).
Antimicrobial and Docking Studies
Talupur et al. (2021) conducted synthesis, characterization, antimicrobial evaluation, and molecular docking studies on benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. Their findings indicate the relevance of these compounds in developing antimicrobial agents (Talupur et al., 2021).
Tumor Inhibitory and Antioxidant Activity
Hamdy et al. (2013) synthesized polyfunctional 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their tumor inhibitory and antioxidant activities. Some derivatives showed promising potency against liver cancer cells (Hamdy et al., 2013).
Cyanoacetamide in Heterocyclic Chemistry
Bialy and Gouda (2011) utilized cyanoacetamide for the synthesis of new benzothiophene derivatives, exploring their antitumor and antioxidant activities. This study highlights the versatility of cyanoacetamide in synthesizing pharmacologically active compounds (Bialy & Gouda, 2011).
Nitric Oxide Production in Macrophages
Gurkan et al. (2011) synthesized N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives and studied their effects on nitric oxide production in lipopolysaccharide-activated macrophages, revealing potential immunomodulatory applications (Gurkan et al., 2011).
Cytotoxicity and Topoisomerase II Inhibitory Activity
Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, suggesting their potential as cancer therapeutic agents (Gomez-Monterrey et al., 2011).
Synthesis of Succinimido[3,4-b]indane and Hexahydro-1,5-methano-3-benzazocine-2,4-dione
Dandekar et al. (1999) reported on the synthesis of complex structures like succinimido[3,4-b]indane, providing insights into synthetic methodologies for developing novel organic compounds (Dandekar et al., 1999).
Structure-Activity Relationship on 5-HT7 Receptor Agents
Leopoldo et al. (2007) conducted a study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, elucidating their structure-affinity and -activity relationships for the 5-HT7 receptor. This research contributes to the understanding of receptor-ligand interactions (Leopoldo et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-11-12(2)22-18(16(11)10-19)20-17(21)15-8-7-13-5-3-4-6-14(13)9-15/h7-9H,3-6H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZZRSNPJNHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(CCCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)
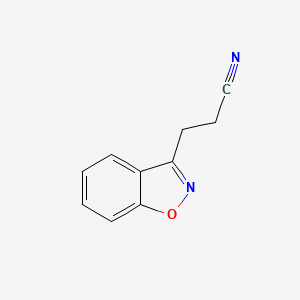
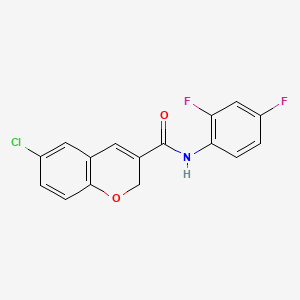
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-4-yl)propanoic acid](/img/structure/B3014217.png)
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
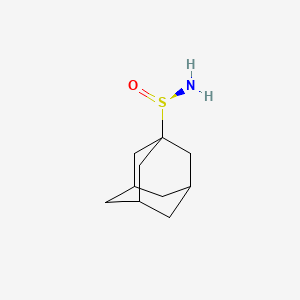
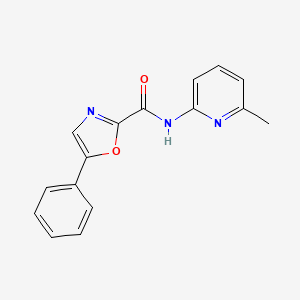
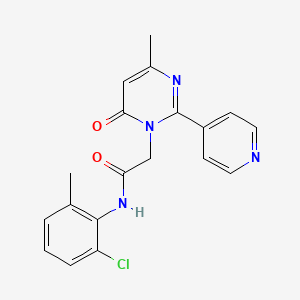
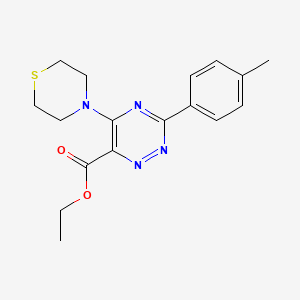
![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)
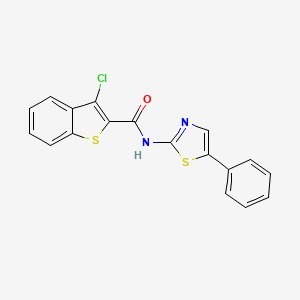
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)
![5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3014231.png)
